Tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a tert-butyl group, a thiazole ring, and an azabicyclohexane structure
Properties
IUPAC Name |
tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-10-14(23-9-19-10)7-18-11(2)15-12-6-13(15)20(8-12)16(21)22-17(3,4)5/h9,11-13,15,18H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMDFMZLFABOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC(C)C2C3CC2N(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the azabicyclohexane moiety. The tert-butyl ester group is often introduced in the final stages of the synthesis to protect the carboxylate functionality during earlier reaction steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the azabicyclohexane structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the azabicyclohexane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring and azabicyclohexane structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound featuring a tert-butyl group and a complex ring structure.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a tert-butyl group and a pyrazole ring.
Uniqueness
Tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its combination of a thiazole ring and an azabicyclohexane structure, which provides distinct chemical and biological properties not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
